molecular formula C25H33N5S B12962703 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea

1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No.: B12962703
M. Wt: 435.6 g/mol
InChI Key: AEPMVHRJTABIAB-BCUZMZICSA-N
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Description

1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea typically involves the condensation of amines with isothiocyanates. A common method includes the reaction of pyrrolidine with quinoline-based isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction between the amine and isothiocyanate, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiol or amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety is known to form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for versatile applications in multiple scientific domains .

Properties

Molecular Formula

C25H33N5S

Molecular Weight

435.6 g/mol

IUPAC Name

1-[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea

InChI

InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17?,18?,19-,23-,24-/m0/s1

InChI Key

AEPMVHRJTABIAB-BCUZMZICSA-N

Isomeric SMILES

C=CC1CN2CCC1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5

Origin of Product

United States

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